

A Technical Guide to the Historical Applications of Gold in Chemistry

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Compound of Interest

Compound Name: Gold

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of **gold** in chemistry, with a focus on its enduring relevance in modern research and development. From its early use in medicine to its foundational role in nanotechnology and catalysis, **gold's** unique chemical properties have positioned it as a material of significant scientific interest for centuries. This document details key historical experiments, presents quantitative data for comparative analysis, and outlines the biochemical pathways influenced by **gold** compounds.

Medicinal Chemistry: The Era of Chrysotherapy

The medicinal use of **gold** compounds, known as chrysotherapy, dates back to the late 19th and early 20th centuries. Initially investigated for the treatment of tuberculosis, **gold** salts found their primary application in the management of rheumatoid arthritis.

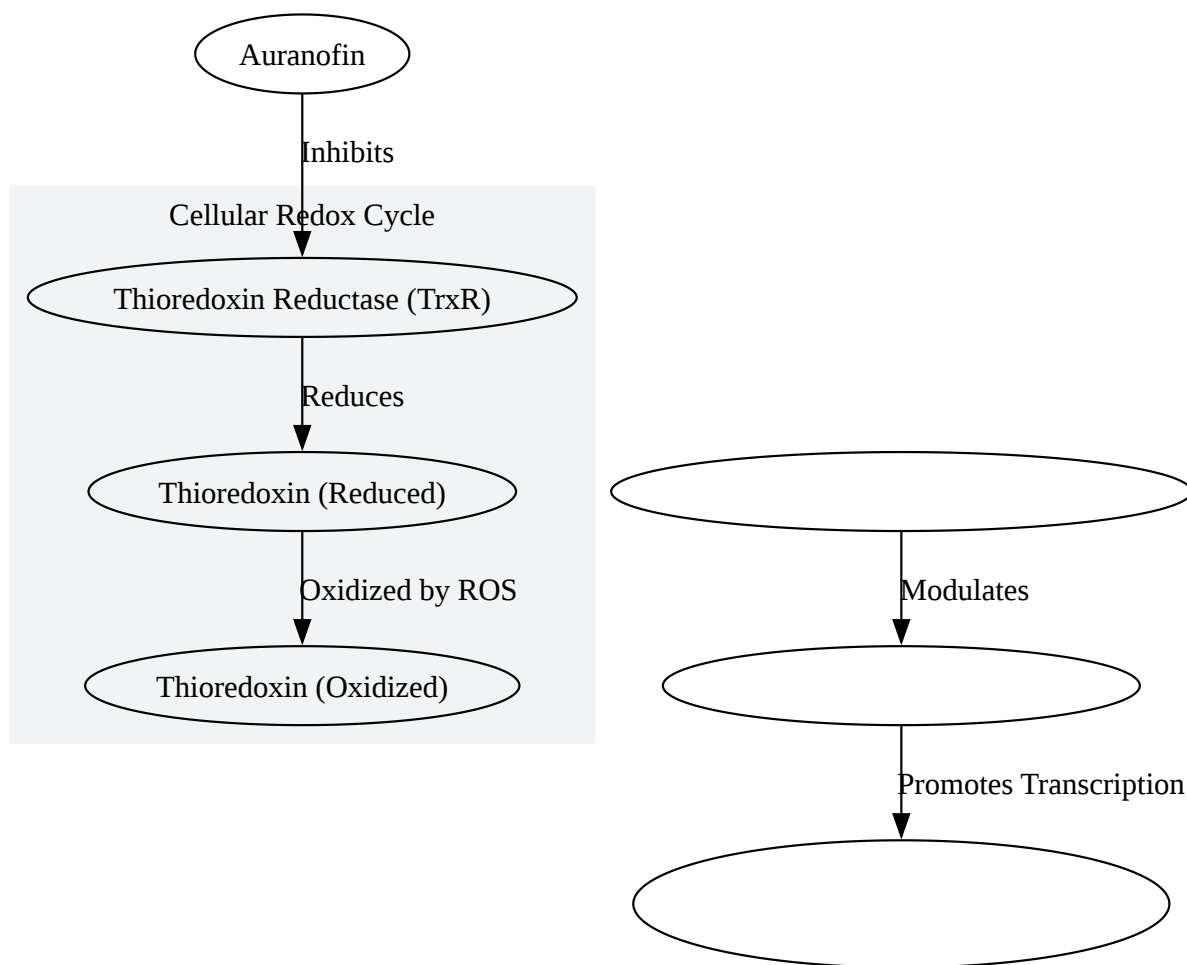
Early Gold-Based Drugs for Rheumatoid Arthritis

The application of **gold** compounds for rheumatoid arthritis began in the 1920s, following the hypothesis that the disease might be caused by a bacterial infection. While this hypothesis was later proven incorrect, the anti-inflammatory properties of **gold** compounds were observed to be beneficial for patients.

Drug Name (Historical)	Chemical Formula/Structure	Year of Introduction (Approx.)	Administration Route
Gold Sodium Thiomalate	$C_4H_4AuNaO_4S$	1929	Intramuscular
Aurothioglucose	$C_6H_{11}AuO_5S$	1930s	Intramuscular
Auranofin	$C_{20}H_{34}AuO_9PS$	1985	Oral

Mechanism of Action: Auranofin and Thioredoxin Reductase

Auranofin, an orally administered **gold(I)** complex, represented a significant advancement in chrysotherapy. Its mechanism of action involves the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key enzyme in cellular redox control. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and subsequent modulation of inflammatory signaling pathways.



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The Dawn of Nanoscience: Faraday's Gold Colloids

In the mid-19th century, Michael Faraday's experiments with **gold** laid the groundwork for the field of nanoscience. He was the first to systematically prepare and characterize colloidal **gold**, demonstrating that its unique optical properties were a result of the small size of the **gold** particles.

Experimental Protocol: Faraday's Synthesis of Gold Colloids (1857)

Faraday's original method involved the reduction of a **gold** chloride solution using phosphorus. While his notebooks provide a qualitative description, a generalized procedure based on his work is as follows:

Materials:

- **Gold** chloride (HAuCl_4) solution
- White phosphorus
- Carbon disulfide (CS_2)
- Distilled water

Procedure:

- A dilute solution of **gold** chloride in distilled water is prepared.
- A solution of white phosphorus in carbon disulfide is prepared. This solution acts as the reducing agent.
- A small volume of the phosphorus solution is added to the **gold** chloride solution.
- The mixture is shaken, and a ruby-red colored liquid, the colloidal **gold** suspension, is formed. The phosphorus reduces the **gold** ions (Au^{3+}) to metallic **gold** (Au^0), which then nucleates to form nanoparticles.

Method	Reducing Agent	Stabilizing Agent (Inferred)	Particle Size (Approx.)
Faraday's Method (1857)	Phosphorus	Not explicitly added	3-30 nm

Advancements in Nanoparticle Synthesis: The Turkevich Method

In 1951, John Turkevich and his colleagues developed a simpler and more reproducible method for synthesizing **gold** nanoparticles, which has become a cornerstone of modern nanotechnology.

Experimental Protocol: The Turkevich Method (1951)

This method utilizes sodium citrate as both the reducing and stabilizing agent.

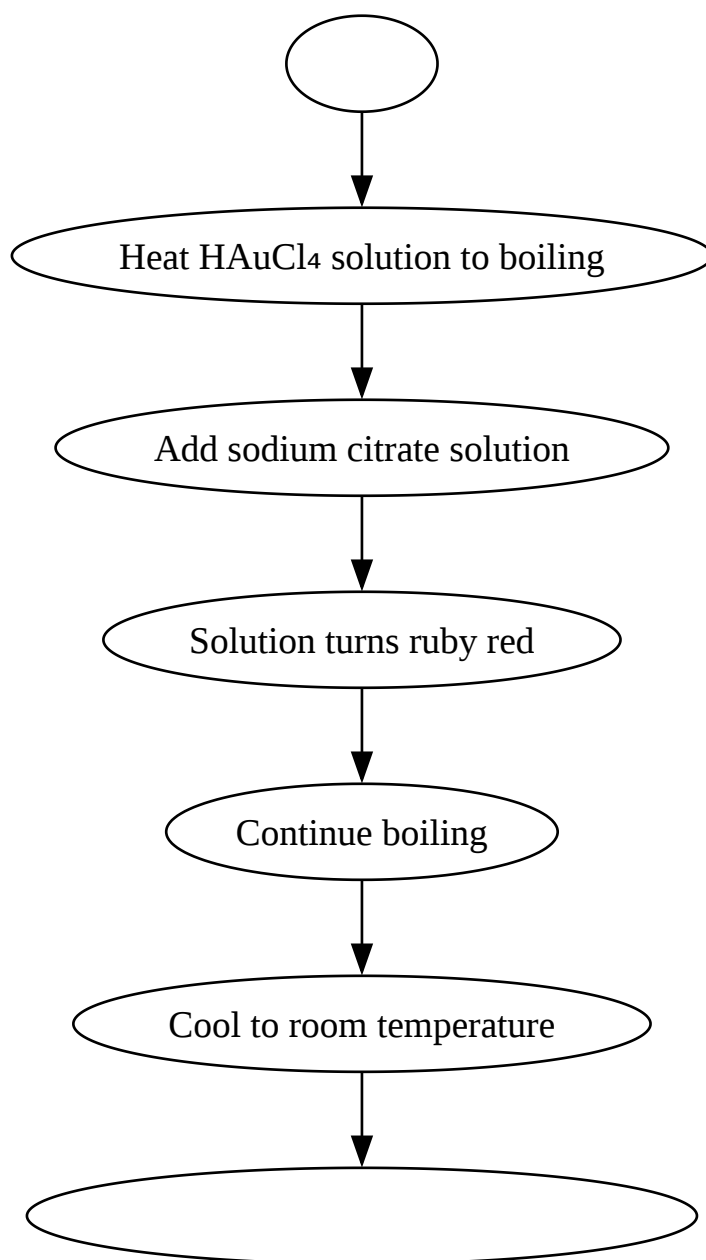
Materials:

- Tetrachloroauric acid (HAuCl_4)
- Sodium citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7$)
- Distilled water

Procedure:

- A dilute solution of HAuCl_4 is brought to a rolling boil in a clean flask with vigorous stirring.
- A solution of sodium citrate is quickly added to the boiling HAuCl_4 solution.
- The solution will change color from a pale yellow to a deep red, indicating the formation of **gold** nanoparticles.
- The solution is kept boiling for a specified time to ensure the reaction is complete and then allowed to cool.

Method	Molar Ratio (Citrate: Au)	Particle Size (Approx.)
Turkevich (1951)	~1:1	~20 nm



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Gold in Catalysis: A Historical Perspective

While **gold** was long considered to be chemically inert, the discovery in the latter half of the 20th century that **gold** nanoparticles exhibit high catalytic activity has opened up new avenues in industrial and green chemistry.

Historically, the use of **gold** as a catalyst was not widespread. However, early observations of its reactivity in specific forms laid the groundwork for modern **gold** catalysis. The development

of supported **gold** nanoparticle catalysts in the 1980s was a major breakthrough, demonstrating their efficacy in reactions such as carbon monoxide oxidation at low temperatures.

The Chemistry of Dissolution and Refining

The inertness of **gold** to most single acids is a defining characteristic. The historical development of methods to dissolve and purify **gold** was a significant chemical challenge.

Aqua Regia: The "Royal Water"

Alchemists discovered that a mixture of nitric acid and hydrochloric acid, which they named aqua regia (royal water), could dissolve **gold**. The reactivity of aqua regia is due to the formation of highly reactive species, including chlorine and nitrosyl chloride, which can attack and oxidize **gold** to form tetrachloroaurate(III) anions ($[\text{AuCl}_4]^-$).



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Historical Refining Techniques

Several methods have been employed historically to purify **gold**, each with varying degrees of efficiency and purity.

Refining Method	Principle	Historical Purity Achieved (Approx.)
Cupellation	Oxidation of base metals with lead at high temperatures.	Up to 99.5%
Miller Process (1867)	Gaseous chlorine is passed through molten impure gold to form volatile chlorides of other metals.	99.5% - 99.6%
Wohlwill Process (1874)	Electrolytic refining using a chloroauric acid electrolyte.	99.99%

Gold in Electroplating: A Historical Application

The ability to deposit a thin layer of **gold** onto a less precious metal has been of interest for centuries for decorative and, later, for functional purposes. Early electroplating techniques developed in the 19th century used **gold** cyanide solutions due to their stability and the quality of the resulting **gold** plate.

Typical Historical **Gold** Electroplating Bath Composition:

- **Gold Source:** **Gold**(I) cyanide (AuCN) or potassium **gold** cyanide ($\text{K}[\text{Au}(\text{CN})_2]$)
- **Electrolyte:** Often contained excess cyanide and other salts to improve conductivity and throwing power.
- **Anode:** Pure **gold** or an inert anode.
- **Cathode:** The object to be plated.

The development of **gold** electroplating was crucial for the burgeoning electronics industry in the 20th century, where **gold**'s conductivity and corrosion resistance are highly valued.

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